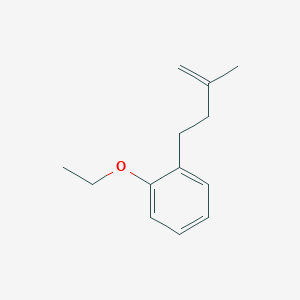

4-(2-Ethoxyphenyl)-2-methyl-1-butene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

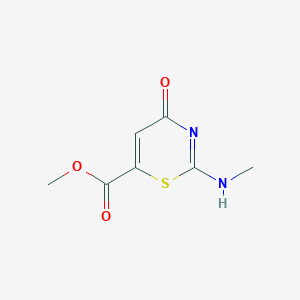

The compound 4-(2-Ethoxyphenyl)-2-methyl-1-butene is a chemical entity that can be associated with various research studies focusing on the synthesis, characterization, and analysis of similar organic compounds. Although the exact compound is not directly studied in the provided papers, related compounds with ethoxyphenyl groups and similar structural motifs have been synthesized and characterized, which can provide insights into the properties and reactivity of 4-(2-Ethoxyphenyl)-2-methyl-1-butene.

Synthesis Analysis

The synthesis of related compounds often involves techniques such as microwave irradiation, which is a rapid and efficient method for promoting chemical reactions. For instance, an azine moiety with a dimethylamino phenyl group was synthesized using this technique, indicating that similar methods could potentially be applied to the synthesis of 4-(2-Ethoxyphenyl)-2-methyl-1-butene . Additionally, the use of Wittig methylenation for the preparation of ethoxy-substituted dienes suggests a possible synthetic route for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal system, lattice parameters, and molecular conformation . These studies often reveal the presence of intermolecular and intramolecular hydrogen bonding interactions, which are crucial for the stability of the crystal structure. Such analyses are essential for understanding the three-dimensional arrangement of atoms within a molecule and can be extrapolated to predict the structure of 4-(2-Ethoxyphenyl)-2-methyl-1-butene.

Chemical Reactions Analysis

The reactivity of compounds with similar structural features has been explored in various chemical reactions. For example, the use of a three-carbon synthon for the synthesis of heterocycles indicates that the compound may also participate in cyclocondensation reactions . Furthermore, the Diels-Alder reactions involving ethoxy-substituted dienes suggest that 4-(2-Ethoxyphenyl)-2-methyl-1-butene could potentially undergo similar cycloadditions to yield complex, functionalized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are often influenced by their molecular structure. For instance, the presence of substituents such as ethoxy groups can affect the compound's polarity, solubility, and boiling point. The characterization of related compounds by NMR, IR, and mass spectral analysis provides valuable information about the functional groups present and their impact on the compound's properties . Additionally, the study of surface morphology through SEM analysis can offer insights into the microcrystalline features of the compound, which may be relevant for the physical properties of 4-(2-Ethoxyphenyl)-2-methyl-1-butene .

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

The chemical compound "4-(2-Ethoxyphenyl)-2-methyl-1-butene" plays a crucial role in the synthesis and development of various chemical derivatives and substances. Its reactivity and versatility make it an essential building block in organic chemistry, contributing to the advancement of materials and pharmaceuticals.

Antimicrobial Activities

A derivative of 2-ethoxy carbonyl methylene thiazol-4-one reacts with acetophenone to yield compounds that exhibit antimicrobial activity against bacterial and fungal isolates. This showcases the potential of using such compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Organic Synthesis

The compound's derivatives have been used in the synthesis of trifluoromethyl-substituted heteroarenes, demonstrating its utility in preparing complex organic molecules with potential applications in pharmaceuticals and materials science (Sommer et al., 2017).

Polymer Science

Novel copolymers incorporating derivatives of the compound have been synthesized, indicating its value in designing new materials with specific properties for industrial applications (Kharas et al., 2015).

Catalysis and Reaction Mechanisms

Research has explored the compound's reactivity towards various reagents, shedding light on new catalytic processes and reaction pathways that could be harnessed in synthetic chemistry for the efficient production of valuable chemicals (RajanBabu et al., 2003).

Environmental Chemistry

The oxidative degradation of related compounds by enzymes such as manganese peroxidase has been studied, offering insights into the biodegradation of organic pollutants and the development of green chemistry solutions (Hwang et al., 2008).

Propriétés

IUPAC Name |

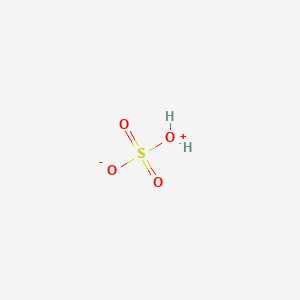

1-ethoxy-2-(3-methylbut-3-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-14-13-8-6-5-7-12(13)10-9-11(2)3/h5-8H,2,4,9-10H2,1,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKJUKSCXOBHLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641212 |

Source

|

| Record name | 1-Ethoxy-2-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Ethoxyphenyl)-2-methyl-1-butene | |

CAS RN |

18272-87-2 |

Source

|

| Record name | 1-Ethoxy-2-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)

![N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide](/img/structure/B105874.png)